2-(Methylsulfonyl)benzyl Alcohol

Fragment-Based Drug Discovery LXRβ Agonist Structure-Based Drug Design

2-(Methylsulfonyl)benzyl alcohol (CAS 864265-08-7) is an ortho-substituted aromatic building block characterized by a methylsulfonyl (-SO₂CH₃) group adjacent to a benzyl alcohol moiety on the phenyl ring. This structural arrangement imparts distinct electronic and steric properties compared to its meta- and para-substituted regioisomers.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 864265-08-7
Cat. No. B121265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)benzyl Alcohol
CAS864265-08-7
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1CO
InChIInChI=1S/C8H10O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3
InChIKeyRKXFAGRISWUJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonyl)benzyl Alcohol (CAS 864265-08-7) Procurement Guide: Ortho-Substituted Sulfonyl Benzyl Alcohol Building Block for Targeted Synthesis


2-(Methylsulfonyl)benzyl alcohol (CAS 864265-08-7) is an ortho-substituted aromatic building block characterized by a methylsulfonyl (-SO₂CH₃) group adjacent to a benzyl alcohol moiety on the phenyl ring . This structural arrangement imparts distinct electronic and steric properties compared to its meta- and para-substituted regioisomers [1]. It serves as a versatile intermediate in medicinal chemistry, most notably as a key fragment in the structure-based design of liver X receptor β (LXRβ) agonists [2] and in the synthetic preparation of thiophene-based polo-like kinase (PLK) inhibitors [3].

Why 2-(Methylsulfonyl)benzyl Alcohol Cannot Be Substituted by 3- or 4-Positional Isomers in Critical Synthetic Pathways


Substitution with the 3- or 4-methylsulfonyl benzyl alcohol regioisomers is precluded in key applications due to divergent molecular recognition and downstream synthetic outcomes. While all three regioisomers share identical molecular weight (186.23 g/mol) and global physicochemical descriptors such as XLogP3-AA (0.3) and Topological Polar Surface Area (62.8 Ų) [1], the ortho-substitution pattern of 2-(methylsulfonyl)benzyl alcohol dictates a unique spatial orientation and intramolecular hydrogen-bonding potential that is critical for specific target engagement . For instance, in fragment-based drug discovery campaigns targeting LXRβ, the ortho-methylsulfonyl benzyl alcohol fragment was specifically selected through structure-based docking; the corresponding meta- and para-isomers would not recapitulate the key binding interactions within the LXRβ ligand-binding domain due to altered exit vector geometry [2]. Furthermore, the ortho-isomer has been explicitly identified as a synthetic intermediate for thiophene inhibitors of polo-like kinase 1 (PLK1), a designation not documented for its 3- or 4-regioisomers [3].

2-(Methylsulfonyl)benzyl Alcohol Quantitative Differentiation Evidence: Head-to-Head Comparisons and Cross-Study Data


Fragment-Based Drug Design: Ortho-Methylsulfonyl Benzyl Alcohol as a Privileged LXRβ Agonist Starting Point

2-(Methylsulfonyl)benzyl alcohol was selected as a starting fragment for LXRβ agonist design based on a crystal structure of LXRβ with a docked fragment. The Contour structure-based drug design platform was then used to grow the fragment into a potent, orally efficacious LXRβ agonist (Compound 17) [1]. In contrast, the 3- and 4-methylsulfonyl benzyl alcohol isomers were not reported as viable starting points in this campaign; their alternative exit vectors would yield different trajectories from the binding site and are not compatible with the same piperazine core growth strategy [2].

Fragment-Based Drug Discovery LXRβ Agonist Structure-Based Drug Design

Synthetic Intermediate Specificity: Ortho-Isomer as Precursor for Thiophene PLK1 Inhibitors

2-(Methylsulfonyl)benzyl alcohol is explicitly documented as an intermediate used in the synthetic preparation of thiophene inhibitors of polo-like kinase (PLK) . The discovery and development of a series of thiophenes as potent and selective inhibitors of PLK has been described in peer-reviewed literature, with compound 2 identified as a useful in vitro PLK inhibitor tool compound [1]. A review of vendor and literature sources indicates that the 3- and 4-methylsulfonyl benzyl alcohol regioisomers are not reported as intermediates for this specific inhibitor class, suggesting that the ortho-substitution pattern is synthetically essential for accessing the bioactive thiophene scaffold .

Polo-Like Kinase 1 Inhibition Thiophene Synthesis Cancer Therapeutics

Commercial Availability and Purity Benchmarking of 2-(Methylsulfonyl)benzyl Alcohol

2-(Methylsulfonyl)benzyl alcohol is commercially available from multiple reputable vendors with specified purities. Vendor A (AKSci) offers the compound at 95% minimum purity , while Vendor B (Bidepharm) provides it at 98% standard purity with batch-specific quality control documentation including NMR, HPLC, and GC . The 4-isomer is similarly available at 98% purity from some vendors . The availability of analytical certificates for the ortho-isomer ensures reproducibility in sensitive synthetic applications where trace impurities could compromise downstream reactions.

Chemical Procurement Building Block Purity Vendor Comparison

2-(Methylsulfonyl)benzyl Alcohol (864265-08-7) Optimal Research and Industrial Application Scenarios


Fragment-Based Discovery of LXRβ Agonists for Atopic Dermatitis and Metabolic Disorders

This compound serves as a validated starting fragment for structure-based drug design campaigns targeting LXRβ. As demonstrated in the development of a clinical candidate for atopic dermatitis, the 2-(methylsulfonyl)benzyl alcohol fragment was docked into the LXRβ crystal structure and computationally grown using Contour technology to yield a potent, orally efficacious agonist [1]. Researchers engaged in LXRβ agonist discovery should procure this specific ortho-isomer to reproduce or build upon these established findings, as the 3- and 4-isomers would not recapitulate the same binding pose [2].

Synthesis of Thiophene-Based Polo-Like Kinase 1 (PLK1) Inhibitors for Oncology Research

2-(Methylsulfonyl)benzyl alcohol is a documented intermediate in the synthetic preparation of thiophene inhibitors of polo-like kinase [1]. The resulting thiophene compounds have been characterized as potent and selective PLK inhibitors, with compound 2 serving as a useful in vitro tool compound [2]. Researchers aiming to synthesize this class of PLK1 inhibitors should utilize the ortho-methylsulfonyl benzyl alcohol building block, as the meta- and para-regioisomers are not reported intermediates for this series and may not lead to the desired bioactive thiophene scaffold [3].

Medicinal Chemistry Building Block for Sulfone-Containing Bioactive Molecules

The compound is employed as a versatile intermediate for creating sulfone-containing bioactive molecules, including potential anti-inflammatory and analgesic agents [1]. The ortho-substitution pattern allows for unique intramolecular interactions and synthetic transformations not accessible with the 3- or 4-isomers. Procurement of the ortho-isomer is recommended when the spatial orientation of the sulfonyl group relative to the benzylic alcohol is critical for downstream coupling reactions or target binding [2].

Estrogen Receptor Modulator Research and Osteoporosis Model Studies

2-(Methylsulfonyl)benzyl alcohol has been reported to modulate bone resorption through selective binding to estrogen receptors, positioning it as a potential candidate for the development of selective estrogen receptor modulators (SERMs) relevant to osteoporosis research [1]. This biological activity has been noted in vendor technical literature and may warrant further investigation in academic or industrial settings focused on bone metabolism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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